molecular formula C14H13F6NO3 B14796604 (R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid

(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid

Cat. No.: B14796604
M. Wt: 357.25 g/mol
InChI Key: ISWIGCDQVGGYGK-UHFFFAOYSA-N
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Description

®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid is a chiral compound known for its significant applications in various fields, including pharmaceuticals and organic chemistry. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs similar biocatalytic processes due to their high efficiency and enantioselectivity. The use of recombinant engineered bacteria expressing the necessary enzymes can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted pyrrolidines.

Scientific Research Applications

®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid involves its interaction with specific molecular targets, such as NK-1 receptors. The trifluoromethyl groups enhance its binding affinity and stability, allowing it to effectively modulate biological pathways associated with these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid is unique due to its specific combination of a pyrrolidine ring and trifluoromethyl groups, which confer high chemical stability and biological activity. This makes it particularly valuable in pharmaceutical synthesis and biocatalysis research.

Properties

Molecular Formula

C14H13F6NO3

Molecular Weight

357.25 g/mol

IUPAC Name

2-[1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-yl]oxyacetic acid

InChI

InChI=1S/C14H13F6NO3/c15-13(16,17)8-3-9(14(18,19)20)5-10(4-8)21-2-1-11(6-21)24-7-12(22)23/h3-5,11H,1-2,6-7H2,(H,22,23)

InChI Key

ISWIGCDQVGGYGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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